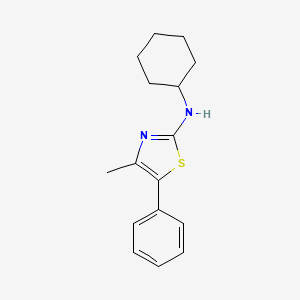
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C16H20N2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound has a molecular weight of 272.408 g/mol and is characterized by its cyclohexyl, methyl, and phenyl substituents on the thiazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with cyclohexylamine.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group.
4-Phenyl-1,3-thiazole-2-amine: Lacks the cyclohexyl and methyl groups.
2-Aminothiazole: Simplest form, lacking the phenyl, cyclohexyl, and methyl groups.
Uniqueness
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is unique due to the presence of all three substituents (cyclohexyl, methyl, and phenyl) on the thiazole ring. This combination of substituents can enhance its biological activity and specificity compared to simpler thiazole derivatives .
Propiedades
Número CAS |
6566-64-9 |
|---|---|
Fórmula molecular |
C16H20N2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-12-15(13-8-4-2-5-9-13)19-16(17-12)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,17,18) |
Clave InChI |
VZGJULWPFWVDSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



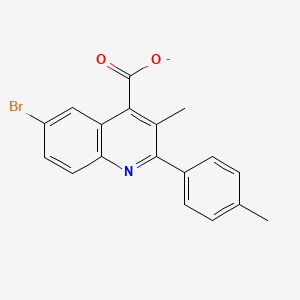
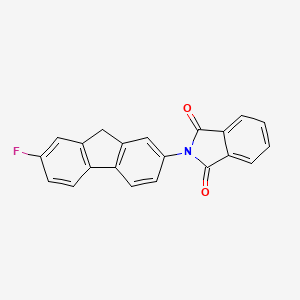
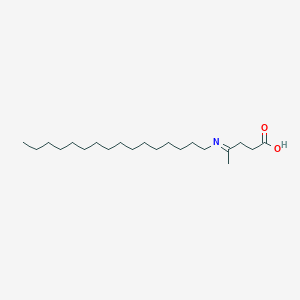
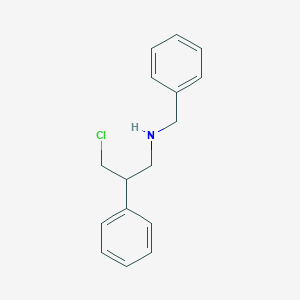
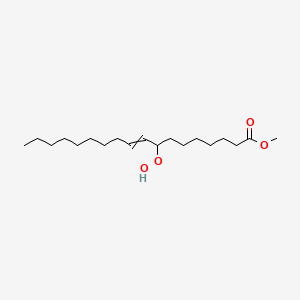

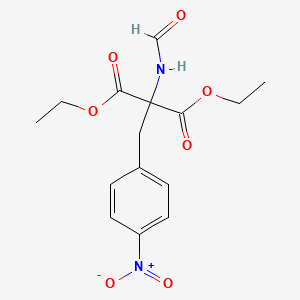

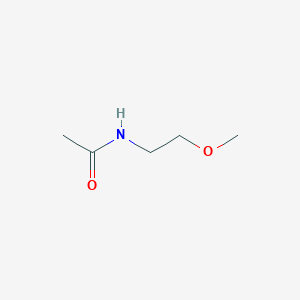
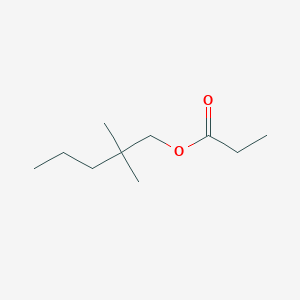

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)

